Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate
Description
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS: 500772-57-6) is an α-amino ester derivative characterized by a dichlorophenyl-substituted glycine backbone. Its molecular formula is C₁₀H₁₁Cl₂NO₂, with a molecular weight of 248.11 g/mol. The compound features a central amino group adjacent to a 3,5-dichlorophenyl ring and an ethyl ester moiety, which collectively influence its physicochemical properties and reactivity. The amino group acts as a hydrogen bond donor (HBD count = 1), while the ester and aromatic chlorine atoms contribute to its hydrophobic character (XLogP3 = ~4.7) .
Structurally, the compound is a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and hydrolysis, as evidenced by analogs in the literature .
Properties
IUPAC Name |
ethyl 2-amino-2-(3,5-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5,9H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLZDRYQJJHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-2-(3,5-dichlorophenyl)acetate.
Reduction: Formation of ethyl 2-amino-2-(3,5-dichlorophenyl)ethanol.
Substitution: Formation of ethyl 2-amino-2-(3,5-dimethoxyphenyl)acetate.
Scientific Research Applications
Chemistry
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of primary or secondary amines.
- Substitution : Formation of substituted phenylacetates.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It has shown promise in:
- Investigating lipid metabolism and glucose regulation.
- Exploring its effects on enzymatic activity related to metabolic pathways .
Medicine
The therapeutic potential of this compound is notable, particularly in:
- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation.
- Analgesic Properties : It has been investigated for pain relief applications .
Hypocholesterolemic Activity Study
A study by Metz and Specker (1975) investigated the hypocholesterolemic effects of derivatives of this compound. Key findings included:
- Significant reductions in cholesterol and triglyceride levels at low dosages.
- The importance of substituent groups on the acid moiety was emphasized for effectiveness against hyperlipidemia.
Pharmacokinetics Study
This study focused on the pharmacokinetics of the compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). The findings highlighted how the compound's structure influences its bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-Chloro-2-[2-(3,5-Dichlorophenyl)Hydrazono]Acetate
- Molecular Formula : C₁₀H₈Cl₃N₂O₂
- Key Differences: Replaces the amino group with a chloro-hydrazono moiety.
- Properties: Higher hydrophobicity (XLogP3 = 4.7 vs. target’s ~4.7) due to the chloro substituent. Reduced hydrogen bonding capacity (HBD = 1, HBA = 4) compared to the amino analog.
- Applications : Intermediate in synthesizing triazole derivatives for kinase inhibition .
Ethyl 1-(3,5-Dichlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylate
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₂
- Key Differences: Incorporates a triazole ring instead of the amino group.
- Properties :
- Increased molecular weight (300 g/mol vs. 248.11 g/mol).
- Enhanced metabolic stability due to the triazole ring’s resistance to hydrolysis.
- Reactivity: Forms carboxylic acid derivatives under basic conditions (e.g., NaOH/ethanol), a pathway shared with the target compound .
Ethyl 2-(3,5-Dichlorophenyl)Acetate (CAS: 200214-60-4)
- Molecular Formula : C₁₀H₁₀Cl₂O₂
- Key Differences: Lacks the amino group, simplifying the structure.
- Properties: Lower polarity (XLogP3 = ~3.5) compared to the amino-substituted analog.
- Applications: Precursor for non-steroidal anti-inflammatory drug (NSAID) analogs .
Physicochemical and Functional Comparisons
Key Observations :
- Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to non-amino analogs .
- Hydrophobicity : Triazole-containing analogs (XLogP3 = 3.2) are less hydrophobic than the target, favoring different pharmacokinetic profiles .
- Reactivity: Amino groups facilitate nucleophilic reactions (e.g., amide coupling), whereas triazole derivatives undergo ring-opening under acidic conditions .
Biological Activity
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : Approximately 313.61 g/mol
- Structure : The compound features a dichlorophenyl group that is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorophenyl moiety enhances its binding affinity, which can modulate various biological pathways. The exact mechanisms depend on the target biological systems, but it has been noted for potential interactions with:
- Enzymes involved in metabolic pathways
- Receptors that mediate cellular responses
- Inflammatory mediators
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This property has been evaluated through several studies which demonstrated its effectiveness against various bacterial strains.
Anticancer Activity
This compound has shown promise in anticancer applications. A study assessed its cytotoxic effects on several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HCT-116 (Colon) | 12.7 |
| A549 (Lung) | 18.9 |
| HepG-2 (Liver) | 10.5 |
The compound demonstrated selective cytotoxicity, indicating potential for development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Case Studies and Research Findings
- Anticancer Study : A study conducted on the effects of this compound on human cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations below 20 µM across multiple types of cancer cells .
- Inflammatory Response : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups .
- Comparative Analysis : When compared with similar compounds like ethyl 2-amino-2-(4-chlorophenyl)acetate, this compound exhibited superior activity against certain bacterial strains and cancer cell lines .
Q & A
Q. What synthetic routes are reported for Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate?
A common method involves hydrazone formation followed by cyclization. For example, ethyl 2-chloro-2-(2-(3,5-dichlorophenyl)hydrazono)acetate is reacted with acetaldehyde oxime under reflux with triethylamine, yielding the target compound after purification via crystallization (84.5% yield) . Alternative routes using Grignard reagents (e.g., 3,5-dichlorobromobenzene with Mg and diisobutylaluminum hydride) may also generate intermediates for further functionalization . Key steps include TLC monitoring (25% ethyl acetate/hexanes) and solvent partitioning for isolation.
Q. How is TLC employed to monitor the synthesis of this compound?
TLC is critical for tracking reaction progress. For instance, in cyclization reactions, silica gel plates with 25% ethyl acetate in hexanes are used to verify the disappearance of starting materials . Spots are visualized under UV light, and retention factor (Rf) values help identify intermediates. Adjusting solvent polarity optimizes separation.
Q. What spectroscopic methods confirm the compound’s structure?
- 1H NMR : Peaks at δ 7.45–7.49 ppm (aromatic protons), 4.46–4.53 ppm (ethyl ester quartet), and 1.41–1.46 ppm (ester methyl triplet) confirm the core structure .
- MS : A molecular ion peak at m/z 300 (EI+) matches the expected molecular weight .
- 13C NMR : Carbonyl signals (δ ~160 ppm) and aromatic carbons (δ 129–138 ppm) validate functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclization?
Yield optimization involves:
Q. What analytical challenges arise in resolving spectral discrepancies between batches?
Batch-to-batch variations in NMR shifts (e.g., δ 2.54 ppm vs. 2.62 ppm for methyl groups) may stem from:
Q. What mechanistic insights explain by-product formation during synthesis?
By-products like ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (21% yield) arise from competing pathways, such as:
Q. How does X-ray crystallography validate the compound’s configuration?
Single-crystal X-ray diffraction (e.g., CCDC data from Acta Crystallographica) confirms bond angles (e.g., Cl1–C11–C12: 118.37°) and spatial arrangement of the 3,5-dichlorophenyl group, ruling out stereoisomerism .
Methodological Considerations
- Low-yield troubleshooting : If yields drop below 80%, check reagent purity (e.g., acetaldehyde oxime degradation) or reflux duration .
- Crystallization optimization : Slow cooling in diethyl ether/hexanes (1:1) produces higher-purity needles .
- Spectral referencing : Compare experimental NMR data with published values (e.g., δ 7.45 ppm for dichlorophenyl protons) to confirm batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
